2-Propylpiperidine
Overview
Description
2-Propylpiperidine is a toxic alkaloid found primarily in poison hemlock (Conium maculatum) and other plants like the yellow pitcher plant (Sarracenia flava) and fool’s parsley (Aethusa cynapium) . It is historically significant as the compound responsible for the death of Socrates in 399 BC . This compound is a colorless, oily liquid with a chemical formula of C8H17N and a molar mass of 127.231 g/mol . It disrupts the central nervous system, leading to respiratory paralysis and death .
Mechanism of Action
Target of Action
Coniine, a polyketide-derived alkaloid, primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, mediating the fast signal transmission at synapses.
Mode of Action
Coniine acts as an antagonist to the nicotinic acetylcholine receptors . This means it binds to these receptors but does not activate them, instead, it blocks them. This action inhibits the nervous system, preventing the transmission of signals. Over time, this leads to disruption of the central nervous system .
Biochemical Pathways
The biosynthesis of coniine involves a series of reactions. It commences with the formation of a carbon backbone from butyryl-CoA and two malonyl-CoA building blocks, catalyzed by polyketide synthase . A transamination reaction then incorporates nitrogen from L-alanine. Non-enzymatic cyclization leads to γ-coniceine, the first hemlock alkaloid in the pathway. Ultimately, the reduction of γ-coniceine to coniine is facilitated by NADPH-dependent γ-coniceine reductase .
Result of Action
The molecular effect of coniine’s action is the blockage of nicotinic acetylcholine receptors, leading to an inhibition of the nervous system . On a cellular level, this inhibition disrupts normal cellular communication, leading to a range of effects. In severe cases, this can cause respiratory paralysis and eventually death .
Action Environment
Environmental factors can influence the action of coniine. For instance, the concentration of coniine and other alkaloids in plants can vary with environmental conditions . This can affect the amount of coniine ingested and therefore its toxicity.
Biochemical Analysis
Biochemical Properties
Coniine acts as a nicotinic acetylcholine receptor antagonist, inhibiting the nervous system . It interacts with nicotinic acetylcholine receptors, blocking the transmission of nerve impulses. This interaction leads to the inhibition of neurotransmitter release, resulting in paralysis and potentially death by respiratory failure . The enzymes and proteins involved in this interaction include the nicotinic acetylcholine receptors themselves, which are integral membrane proteins that mediate synaptic transmission .
Cellular Effects
Coniine affects various cell types by disrupting normal cellular processes. It inhibits cell signaling pathways by blocking nicotinic acetylcholine receptors, leading to impaired neurotransmission . This inhibition can alter gene expression and cellular metabolism, resulting in decreased cellular function and viability. In neurons, coniine’s effect on neurotransmitter release can lead to paralysis and respiratory failure .
Molecular Mechanism
At the molecular level, coniine exerts its effects by binding to nicotinic acetylcholine receptors, preventing the binding of acetylcholine . This competitive inhibition blocks the receptor’s normal function, leading to the cessation of nerve impulse transmission. Coniine’s binding to the receptor is non-covalent, involving interactions such as hydrogen bonding and hydrophobic interactions . This inhibition can lead to downstream effects on gene expression and enzyme activity, further disrupting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of coniine can change over time due to its stability and degradation . Coniine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its potency . Long-term exposure to coniine in in vitro or in vivo studies has shown that it can cause sustained inhibition of cellular function, leading to cell death .
Dosage Effects in Animal Models
The effects of coniine vary with different dosages in animal models . At low doses, coniine can cause mild symptoms such as dizziness and nausea. At higher doses, it can lead to severe toxicity, including paralysis and death . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity. High doses of coniine can cause significant adverse effects, including respiratory failure and death .
Metabolic Pathways
Coniine is involved in metabolic pathways that include its biosynthesis from butyryl-CoA and malonyl-CoA . The biosynthesis involves the formation of a carbon backbone by polyketide synthase, followed by transamination and reduction reactions . Enzymes such as polyketide synthase and γ-coniceine reductase play key roles in these pathways . Coniine’s presence can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, coniine is transported and distributed through passive diffusion and interactions with transport proteins . It can accumulate in specific tissues, particularly those with high concentrations of nicotinic acetylcholine receptors . Coniine’s distribution can affect its localization and accumulation, influencing its overall toxicity and cellular effects .
Subcellular Localization
Coniine’s subcellular localization is primarily associated with the plasma membrane, where nicotinic acetylcholine receptors are located . It can also be found in other cellular compartments, depending on its interactions with targeting signals and post-translational modifications . Coniine’s localization can affect its activity and function, influencing its overall impact on cellular processes .
Preparation Methods
2-Propylpiperidine was first synthesized by Albert Ladenburg in 1886 . The synthesis involves several steps:
Ladenburg’s Synthesis (1886): This method starts with the iodide salt of N-methylpyridine, which is heated to 250°C to obtain 2-methylpyridine. This compound undergoes Knoevenagel condensation with acetaldehyde in anhydrous zinc chloride to yield 2-propenylpyridine.
Bergmann Synthesis (1932): In this method, 2-methylpyridine is treated with phenyl lithium to form a carbanion, which reacts with ethyl bromide to give 2-propylpyridine.
Chemical Reactions Analysis
2-Propylpiperidine undergoes various chemical reactions:
Scientific Research Applications
2-Propylpiperidine has several scientific research applications:
Comparison with Similar Compounds
2-Propylpiperidine is compared with other alkaloids such as conhydrine and γ-coniceine . While conhydrine has a hydroxyl group at the C-5 position, γ-coniceine is an intermediate in the biosynthesis of coniine . This compound is unique due to its historical significance and its role as the first alkaloid to be chemically synthesized .
Similar Compounds
- Conhydrine
- γ-Coniceine
- Sparteine
This compound’s uniqueness lies in its historical significance, its role in the study of alkaloid synthesis, and its potential medical applications despite its toxicity .
Properties
IUPAC Name |
2-propylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-5-8-6-3-4-7-9-8/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNUANOUGZGEPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046821 | |
Record name | dl-Coniine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3046821 | |
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Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Darkens and polymerizes upon exposure to light and air; [Merck Index], Liquid | |
Record name | Coniine | |
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Record name | (S)-2-Propylpiperidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030285 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
133 °C | |
Record name | CONIINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOLUBLE IN ALCOHOL, ETHER, ACETONE, BENZENE, AMYL ALCOHOL; SLIGHTLY SOL IN CHLOROFORM; ONE ML DISSOLVES IN 90 ML WATER, LESS SOL IN HOT WATER; THE BASE DISSOLVES ABOUT 25% WATER AT ROOM TEMPERATURE, 18 mg/mL | |
Record name | CONIINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | (S)-2-Propylpiperidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030285 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
0.844-0.848 @ 20 °C/4 °C | |
Record name | CONIINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.69 [mmHg] | |
Record name | Coniine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Mechanism of Action |
CONINE HAS A NICOTINE-LIKE ACTION IN FIRST STIMULATING AND THEN DEPRESSING AUTONOMIC GANGLIA, AND A CURARE-LIKE EFFECT IN PARALYSING THE MOTOR NERVE ENDINGS TO THE SKELETAL MUSCLES. | |
Record name | CONIINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
3238-60-6, 458-88-8 | |
Record name | 2-Propylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3238-60-6 | |
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Record name | (+-)-Coniine | |
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Record name | dl-Coniine | |
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Record name | (±)-2-propylpiperidine | |
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Record name | Coniine | |
Source | European Chemicals Agency (ECHA) | |
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Record name | CONIINE, (±)- | |
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Record name | CONIINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |
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Record name | (S)-2-Propylpiperidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030285 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
SOLIDIFIES AROUND -2 °C, -2 °C | |
Record name | CONIINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | (S)-2-Propylpiperidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030285 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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